MK-2461

Catalog No.
S548402
CAS No.
917879-39-1
M.F
C24H25N5O5S
M. Wt
495.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
MK-2461

CAS Number

917879-39-1

Product Name

MK-2461

IUPAC Name

14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene

Molecular Formula

C24H25N5O5S

Molecular Weight

495.6 g/mol

InChI

InChI=1S/C24H25N5O5S/c1-28-13-18(12-26-28)17-9-22-23(25-11-17)6-4-16-3-5-19(10-21(16)24(22)30)27-35(31,32)29(2)14-20-15-33-7-8-34-20/h3-6,9-13,20,27H,7-8,14-15H2,1-2H3/t20-/m1/s1

InChI Key

JGEBLDKNWBUGRZ-HXUWFJFHSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

MK2461; MK 2461; MK-2461

Canonical SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)CC5COCCO5)N=C2

Isomeric SMILES

CN1C=C(C=N1)C2=CC3=C(C=CC4=C(C3=O)C=C(C=C4)NS(=O)(=O)N(C)C[C@@H]5COCCO5)N=C2

The exact mass of the compound MK-2461 is 495.15764 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

MK-2461 (CAS 917879-39-1) is an orally bioavailable, ATP-competitive multi-targeted tyrosine kinase inhibitor, primarily distinguished by its preferential binding to the activated (phosphorylated) conformation of the c-Met receptor. While it establishes a baseline IC50 of 2.5 nM against wild-type c-Met, its primary procurement value lies in its structural capacity to overcome common resistance mutations in the activation loop and P+1 loop. Unlike standard broad-spectrum kinase inhibitors that target the inactive state, MK-2461 provides researchers with a highly specific chemical probe for dissecting active-state kinase dynamics, mutant-driven oncogenic signaling, and downstream pathway decoupling in complex cellular or xenograft models [1].

Substituting MK-2461 with mainstream c-Met inhibitors like Crizotinib or Tivantinib introduces critical failure points in mutant-driven or active-state-specific assays. Standard inhibitors such as Tivantinib (a Type III allosteric inhibitor) stabilize the inactive, dephosphorylated conformation of c-Met, rendering them ineffective for probing activated kinase dynamics. Conversely, Type I/II inhibitors like Crizotinib often lose significant binding affinity when faced with oncogenic resistance mutations (e.g., Y1230C or Y1235D) in the activation loop. Procuring MK-2461 ensures sustained sub-nanomolar potency against these specific mutant variants and guarantees selective engagement with the doubly autophosphorylated kinase domain, a structural requirement that generic alternatives cannot fulfill [1].

Active-State Binding Preference for Biosensor and Assay Reproducibility

Surface plasmon resonance (BIAcore) and crystallographic studies demonstrate that MK-2461 binds preferentially to the activated state of c-Met. Specifically, MK-2461 exhibits a 6-fold tighter binding affinity to the doubly autophosphorylated form of the kinase compared to the unphosphorylated form. In contrast, standard ATP-competitive inhibitors typically bind to inactive and active kinases with similar affinity, or explicitly prefer the inactive state. This active-state preference makes MK-2461 uniquely suited for laboratory workflows requiring high reproducibility in stabilizing the extended G-loop conformation, outperforming baseline inhibitors that yield mixed-state assay noise [1].

Evidence DimensionAssay Reproducibility / Binding affinity preference (Active vs. Inactive state)
Target Compound DataMK-2461: 6-fold tighter binding to phosphorylated (active) c-Met.
Comparator Or BaselineStandard ATP-competitive inhibitors: Equal affinity or preference for unphosphorylated (inactive) state.
Quantified Difference6-fold enhancement in binding for the active state, reducing mixed-state assay noise.
ConditionsBIAcore direct binding assay on recombinant c-Met cytosolic domain.

Crucial for structural biology and biochemical assays where researchers must selectively isolate and inhibit the actively signaling conformation of the receptor to ensure assay reproducibility.

Retained Potency Against Resistance Mutations for In Vivo Workflow Fit

A primary driver for procuring MK-2461 over baseline inhibitors like Crizotinib is its exceptional efficacy against oncogenic c-Met mutations that typically confer clinical resistance. In the presence of 50 μM ATP, MK-2461 demonstrates IC50 values ranging from 0.4 to 1.5 nM against five major mutants (Y1230C, Y1230H, Y1235D, M1250T, and N1100Y). This is equal to or slightly more potent than its activity against wild-type c-Met (IC50 = 2.5 nM). In contrast, standard inhibitors suffer significant potency drop-offs against these same activation loop mutations[1].

Evidence DimensionLaboratory Workflow Fit / Kinase Inhibition (IC50) against c-Met mutants
Target Compound DataMK-2461: 0.4 - 1.5 nM (Y1230C, Y1230H, Y1235D, M1250T, N1100Y)
Comparator Or BaselineBaseline Wild-Type c-Met (2.5 nM)
Quantified DifferenceComplete retention of potency (up to 6-fold more potent than WT baseline) against resistant mutants.
ConditionsIn vitro kinase assay in the presence of 50 μM ATP.

Ensures reliable, reproducible inhibition in mutant-driven xenograft models where first-generation c-Met inhibitors fail, preventing costly in vivo workflow disruptions.

Site-Specific Phosphorylation Decoupling for Phosphoproteomic Workflows

MK-2461 exhibits a decoupled inhibition profile regarding c-Met autophosphorylation, making it highly valuable for phosphoproteomic workflows. In cellular assays, it potently suppresses the autophosphorylation of the COOH-terminal docking site (Y1349 IC50 ~100 nM; Y1365 IC50 ~26 nM) and the juxtamembrane domain (Y1003 IC50 ~50 nM). However, it is substantially less potent—requiring nearly 900 nM—to inhibit the autophosphorylation of the activation loop itself (Y1234/Y1235). This represents an approximately 9- to 34-fold selectivity window, a feature not observed in generic c-Met inhibitors which uniformly ablate all phosphorylation sites simultaneously [1].

Evidence DimensionPhosphoproteomic Workflow Fit / Site-specific autophosphorylation inhibition (IC50)
Target Compound DataMK-2461: ~26-100 nM for docking sites (Y1349/Y1365) vs. ~900 nM for activation loop.
Comparator Or BaselineGeneric c-Met inhibitors: Uniform inhibition across all tyrosine residues.
Quantified Difference9- to 34-fold selectivity for docking site over activation loop phosphorylation.
ConditionsCellular autophosphorylation assays evaluating specific tyrosine residues.

Allows researchers to selectively block downstream PI3K-AKT and Ras-ERK signaling without completely preventing the initial activation loop autophosphorylation, enabling highly nuanced mechanistic studies.

Development of Mutant-Resistant Gastric Cancer Xenograft Models

Because MK-2461 retains sub-nanomolar potency (0.4–1.5 nM) against critical activation loop mutations (e.g., Y1230C, Y1235D) that render standard drugs ineffective, it is the optimal procurement choice for in vivo efficacy studies involving mutant-driven, c-Met-dependent gastric or renal carcinomas [1].

Active-State Kinase Biosensor Calibration

Leveraging its 6-fold tighter binding affinity to the doubly autophosphorylated c-Met receptor, MK-2461 serves as a highly precise chemical probe for calibrating fluorescence-based or SPR-based biosensors designed to detect the active conformation of receptor tyrosine kinases [2].

Pathway Decoupling in Phosphoproteomic Profiling

Due to its unique ability to inhibit COOH-terminal docking site phosphorylation (IC50 ~26-100 nM) while sparing activation loop autophosphorylation (IC50 ~900 nM), MK-2461 is ideal for phosphoproteomic workflows aiming to isolate downstream signaling events (PI3K/AKT) from primary receptor activation [1].

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.2

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

1

Exact Mass

495.15764009 Da

Monoisotopic Mass

495.15764009 Da

Heavy Atom Count

35

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4200RD53XF

Wikipedia

Mk-2461

Dates

Last modified: 08-15-2023
1. Pan, Bo-Sheng; Chan, Grace K. Y.; Chenard, Melissa; Chi, An; Davis, Lenora J.; Deshmukh, Sujal V.; Gibbs, Jackson B.; Gil, Susana; Hang, Gaozhen; Hatch, Harold; Jewell, James P.; Kariv, Ilona; Katz, Jason D.; Kunii, Kaiko; Lu, Wei; Lutterbach, Bart A.; Paweletz, Cloud P.; Qu, Xianlu; Reilly, John F.; Szewczak, Alexander A.; Zeng, Qinwen; Kohl, Nancy E.; Dinsmore, Christopher J. MK-2461, a Novel Multitargeted Kinase Inhibitor, Preferentially Inhibits the Activated c-Met Receptor. Cancer Research (2010), 70(4), 1524-1533.
2. Burgess, Theresa L.; Coxon, Angela; Dussault, Isabelle; Kaplan-Lefko, Paula; Polverino, Anthony J.; Beaupre, Darrin. Combinations VEGF(R) inhibitors and hepatocyte growth factor (c-met) inhibitors for the treatment of cancer. PCT Int. Appl. (2009), 83pp. CODEN: PIXXD2 WO 2009140549
3. Tomillero A; Moral M A Gateways to clinical trials. Methods and findings in experimental and clinical pharmacology (2009), 31(1), 47-57.

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